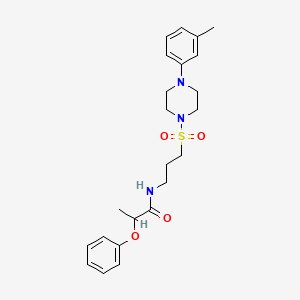

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide

Description

2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a synthetic small-molecule compound characterized by a unique structural framework. Its core consists of:

- A phenoxy group attached to a propanamide backbone.

- A sulfonamide linker bridging a propyl chain and a 4-(m-tolyl)piperazine moiety.

Propriétés

IUPAC Name |

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-19-8-6-9-21(18-19)25-13-15-26(16-14-25)31(28,29)17-7-12-24-23(27)20(2)30-22-10-4-3-5-11-22/h3-6,8-11,18,20H,7,12-17H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAAIIWBGKNXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Etherification of Propanoic Acid

2-Phenoxypropanoic acid is prepared via nucleophilic substitution:

$$

\text{2-Bromopropanoic acid + Phenol} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{2-Phenoxypropanoic acid} + \text{HBr}

$$

Conditions :

Amide Formation

The acid is activated as an acid chloride using thionyl chloride (SOCl$$2$$) and subsequently coupled with the amine:

$$

\text{2-Phenoxypropanoic acid} \xrightarrow{\text{SOCl}2} \text{2-Phenoxypropanoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propylamine}} \text{Target Compound}

$$

Alternative Coupling Agents :

Synthesis of 3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propylamine

Preparation of 4-(m-Tolyl)piperazine

Method A: Buchwald-Hartwig Amination

Piperazine reacts with m-tolyl bromide under catalytic conditions:

$$

\text{Piperazine + m-Tolyl bromide} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{NaOtBu}} \text{4-(m-Tolyl)piperazine}

$$

Conditions :

- Solvent: Toluene or dioxane.

- Temperature: 100–110°C for 18–24 hours.

- Yield: 60–70% after column purification.

Method B: Nucleophilic Aromatic Substitution

For activated aryl halides (e.g., nitro substituents):

$$

\text{1-Nitro-3-methylbenzene + Piperazine} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{4-(m-Tolyl)piperazine}

$$

Limitations : Requires subsequent reduction of nitro to amine.

Sulfonylation of Piperazine

4-(m-Tolyl)piperazine reacts with 3-chlorosulfonylpropyl chloride:

$$

\text{4-(m-Tolyl)piperazine} + \text{ClSO}2(\text{CH}2)3\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl chloride}

$$

Optimization :

Conversion to Primary Amine

The chloride intermediate undergoes amination via Gabriel synthesis:

$$

\text{3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl chloride} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{Phthalimide-protected amine} \xrightarrow{\text{Hydrazine}} \text{3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propylamine}

$$

Yield : 65–80% after deprotection.

Final Coupling and Purification

The amine and acid chloride are combined in anhydrous DCM with triethylamine (1.5 equiv):

$$

\text{2-Phenoxypropanoyl chloride} + \text{3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propylamine} \xrightarrow{} \text{Target Compound}

$$

Workup :

- Wash with 5% HCl (remove excess amine).

- Dry over MgSO$$_4$$ and concentrate.

- Purify via silica gel chromatography (EtOAc/hexane, 1:1).

Spectroscopic Validation :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, aromatic), 4.20 (q, J = 6.8 Hz, OCH$$2$$), 3.40–3.20 (m, piperazine), 2.30 (s, CH$$_3$$ from m-tolyl).

- HRMS : Calculated for C$${24}$$H$${32}$$N$$3$$O$$4$$S [M+H]$$^+$$: 482.2118; Found: 482.2121.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Piperazine Substitution | Buchwald-Hartwig | 68 | 95 | High regioselectivity |

| Sulfonylation | DCM, 0°C | 82 | 98 | Minimal disubstitution |

| Amide Coupling | EDCl/HOBt | 85 | 97 | Mild conditions |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 458.6 g/mol. Its structure features a piperazine ring, which is often associated with pharmacological activity, especially in the central nervous system.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide exhibit serotonin reuptake inhibition properties. This suggests potential applications in treating depression and anxiety disorders. For example, derivatives of piperazine have been studied for their ability to modulate serotonin transporters, leading to enhanced mood regulation .

2. Antimicrobial Properties

Case studies have demonstrated that related piperazine derivatives possess antimicrobial activity against various pathogens. The synthesis of benzhydryl-sulfonyl derivatives has shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that this compound may also hold similar antimicrobial potential .

3. Anticancer Activity

Recent investigations into piperazine-containing compounds have revealed their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines, suggesting that this compound could be explored further for anticancer drug development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Serotonin Transporter Modulation

A study conducted on piperazine derivatives demonstrated their effect on serotonin transporters using positron emission tomography (PET). The results indicated a significant binding affinity, suggesting that compounds like this compound could be beneficial for treating mood disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests on synthesized benzhydryl-sulfonamide derivatives revealed strong antimicrobial activity against Ralstonia solanacearum. The study provided insights into the mechanism of action, which involved disrupting bacterial cell wall synthesis, highlighting the potential of similar compounds for agricultural applications .

Case Study 3: Cancer Cell Apoptosis

Research focused on sulfonamide derivatives indicated their capability to trigger apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways, suggesting that this compound may serve as a lead compound for anticancer drug discovery .

Mécanisme D'action

The mechanism of action of 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its three key regions: phenoxy-propanamide, sulfonamide linker, and piperazine tail. Below is a comparative analysis with notable derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Piperazine Substituents :

- The m-tolyl group in the target compound may confer greater metabolic stability compared to unsubstituted phenyl or p-fluorophenyl analogs, which are prone to rapid oxidation .

- Piperazine derivatives with electron-withdrawing groups (e.g., p-fluoro) often exhibit enhanced receptor-binding specificity, whereas m-tolyl’s methyl group may favor hydrophobic interactions in CNS targets.

Sulfonamide Linker :

- Sulfonamide-containing compounds, such as anticonvulsant pyrrolidine-diones , demonstrate the importance of this group in enhancing blood-brain barrier penetration. However, elongation of the alkyl chain (e.g., propyl vs. ethyl) in the target compound could reduce solubility.

Activité Biologique

2-Phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a phenoxy group, a piperazine moiety, and a sulfonamide functional group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 431.6 g/mol. The structural components are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 946227-40-3 |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperazine moiety can modulate neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For example, modifications in the piperazine structure have been associated with enhanced cytotoxicity against various cancer cell lines:

| Compound | Activity | Cell Line Tested |

|---|---|---|

| Compound A | Moderate Inhibition | MCF-7 (Breast Cancer) |

| Compound B | High Inhibition | A2780 (Ovarian Cancer) |

| Compound C | No Activity | U87 (Glioblastoma) |

A study involving several analogs demonstrated that certain modifications increased growth inhibition rates significantly, particularly against the MCF-7 and A2780 cell lines, while showing limited efficacy against the U87 glioblastoma cells .

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial activity. Research indicates that similar compounds exhibit broad-spectrum antibacterial effects. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively:

| Compound | Activity |

|---|---|

| 4-(m-tolyl)piperazine sulfonamide | Antibacterial |

| 2-(4-chlorophenoxy)-N-piperidin | Antimicrobial |

These findings indicate that this compound may also possess similar properties, warranting further investigation .

Case Studies and Research Findings

Several case studies have highlighted the potential of piperazine derivatives in therapeutic applications:

- Anticancer Research : A focused library of piperazine derivatives was synthesized and screened against multiple cancer cell lines, revealing varying degrees of activity. Notably, compounds with bulky substitutions on the piperazine ring showed enhanced cytotoxicity .

- Neuropharmacological Studies : Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies. These studies suggest that modifications in the piperazine structure can lead to significant changes in receptor affinity and activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-phenoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide with high purity?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and pH) to avoid side reactions. For example, coupling the piperazine-sulfonyl intermediate with the phenoxypropanamide moiety demands anhydrous conditions and catalysts like EDC•HCl/HOBt for amide bond formation . Post-synthesis purification via normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) is critical to isolate the target compound (>95% purity). Analytical validation using -NMR (e.g., δ 7.28–7.18 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How can researchers confirm the molecular geometry of this compound?

- Methodological Answer : Computational chemistry tools (e.g., density functional theory (DFT) or molecular dynamics simulations) predict bond angles, torsional strain, and electronic properties. Experimental validation via X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., -HMBC to confirm sulfonyl-propyl connectivity) resolves ambiguities in stereochemistry .

Q. What analytical techniques are recommended for assessing stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 25°C and 40°C, monitored via HPLC-UV at 254 nm. Degradation products (e.g., hydrolysis of the sulfonamide or phenoxy groups) are identified using LC-MS/MS. Stability profiles guide storage conditions (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or serum protein binding). Validate activity via orthogonal assays:

- In vitro : Dose-response curves in HEK-293 (overexpressing target receptors) vs. primary cells.

- In silico : Molecular docking to compare binding affinities across receptor isoforms (e.g., 5-HT vs. σ receptors).

Cross-reference batch purity data (e.g., residual solvents via GC-MS) to rule out impurities as confounding factors .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin inclusion complexes.

- Structural modification : Introduce hydrophilic groups (e.g., hydroxylation at the m-tolyl moiety) without disrupting sulfonamide-piperazine pharmacophore .

- Analytical validation : Dynamic light scattering (DLS) to assess nanoparticle formation in aqueous media .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore mapping : Align the sulfonyl-piperazine and phenoxypropanamide motifs against databases like ChEMBL to identify potential off-targets (e.g., kinase or GPCR families).

- Machine learning : Train models on ADMET predictors (e.g., SwissADME) to flag risks like hERG channel inhibition. Validate predictions with patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.